molecular formula C13H13N3O2S2 B2414083 (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797335-44-4

(2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2414083
CAS No.: 1797335-44-4
M. Wt: 307.39
InChI Key: VLGLJWFIALWRNQ-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: is a complex organic compound that features a pyridine ring substituted with a methylthio group and a thiazol-2-yloxy group attached to an azetidin-1-yl methanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the methylthio group. The thiazol-2-yloxy group is then attached through a nucleophilic substitution reaction. Finally, the azetidin-1-yl methanone structure is formed through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone structure, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanol
  • (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
  • (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)propanone

Uniqueness

The uniqueness of (2-(Methylthio)pyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone lies in its specific combination of functional groups and ring structures. This unique arrangement provides distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-19-11-10(3-2-4-14-11)12(17)16-7-9(8-16)18-13-15-5-6-20-13/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGLJWFIALWRNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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